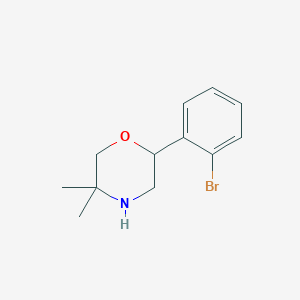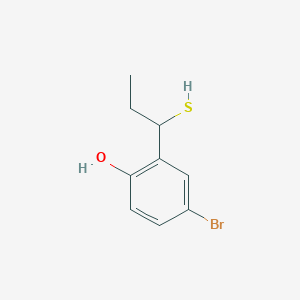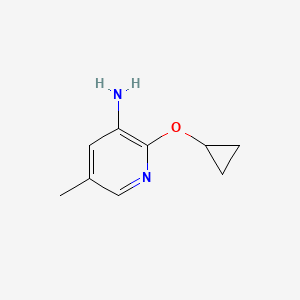
2-chloro-N-(1H-indazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1H-indazol-3-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with a 2-chloro group and an indazole ring, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of 2-chloro-N-(1H-indazol-3-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize byproducts and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(1H-indazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1H-indazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes . These interactions contribute to its therapeutic effects, such as anticancer and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: A basic indazole structure without additional substituents.
2H-indazole: Another tautomeric form of indazole.
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: A derivative with a trifluoromethyl group, known for its antifungal activity.
Uniqueness
2-chloro-N-(1H-indazol-3-yl)benzamide is unique due to the presence of the chloro group and the specific positioning of the benzamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other indazole derivatives.
Propriétés
Formule moléculaire |
C14H10ClN3O |
|---|---|
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
2-chloro-N-(1H-indazol-3-yl)benzamide |
InChI |
InChI=1S/C14H10ClN3O/c15-11-7-3-1-5-9(11)14(19)16-13-10-6-2-4-8-12(10)17-18-13/h1-8H,(H2,16,17,18,19) |
Clé InChI |
MUXMPTBDRVLGMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)




![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)


![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)

![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)


